N-sec-Butylphthalimide
Description
Historical Context and Evolution of Phthalimide (B116566) Research
The journey of phthalimide chemistry began in the late 19th century. A pivotal moment was the development of the Gabriel synthesis in 1887 by German chemist Siegmund Gabriel. Current time information in Bangalore, IN.frontiersin.org This reaction provided a reliable method to convert primary alkyl halides into primary amines, a process that was previously challenging due to the tendency of over-alkylation with ammonia. Current time information in Bangalore, IN.rsc.org The Gabriel synthesis utilizes the potassium salt of phthalimide to introduce a protected form of nitrogen, which is later liberated to yield the desired primary amine. frontiersin.orgresearchgate.net This discovery was revolutionary, establishing phthalimide as a cornerstone reagent in organic synthesis, particularly in the creation of complex molecules like pharmaceuticals and natural products. Current time information in Bangalore, IN.
Beyond this foundational role, the early 20th century saw accidental discoveries that broadened the scope of phthalimide research. For instance, in 1907, a blue, insoluble substance was observed in molten o-cyanobenzamide, and later, in 1928, a similar blue compound was found in a phthalimide melt pot; these were early encounters with what would be identified as phthalocyanines, a class of intensely colored pigments. nih.gov Over the decades, research has evolved from focusing on phthalimide as a synthetic intermediate to exploring the diverse biological activities of its derivatives. guidechem.comresearchgate.net
Significance of N-Substitution in Phthalimide Chemistry
The core structure of phthalimide, an isoindoline-1,3-dione, features an imide nitrogen atom that can be readily substituted with various alkyl or aryl groups. scbt.com This N-substitution is of paramount importance as it allows for the systematic modification of the molecule's physicochemical and biological properties. guidechem.com The nature of the substituent attached to the nitrogen atom can profoundly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn dictates its interactions with biological targets. researchgate.netscbt.com
Research has demonstrated that N-substituted phthalimides possess a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. guidechem.comresearchgate.netscbt.com For example, modifying the N-substituent can impact the compound's luminescence and electrochemical behavior, making some derivatives suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs). chemicalbook.comnih.gov The ability to tune these properties by simply altering the N-substituent makes the phthalimide scaffold a versatile and privileged structure in medicinal chemistry and drug design. researchgate.netguidechem.com
Scope and Research Trajectories of N-sec-Butylphthalimide Studies
This compound (CAS No. 10108-61-9) is a specific derivative where a secondary butyl group is attached to the imide nitrogen. chemicalbook.com Its study provides a focused example of how N-substitution influences function.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of phthalic anhydride (B1165640) with sec-butylamine (B1681703). This follows the general and robust method for creating N-substituted phthalimides. google.com Alternative methods, such as the reaction of potassium phthalimide with a corresponding alkyl halide (in this case, sec-butyl halide), are also common for this class of compounds. researchgate.net
The physical and chemical properties of this compound are summarized in the table below. It is a solid with a low melting point, sometimes appearing as a slight yellow liquid depending on purity and ambient temperature. guidechem.comchemicalbook.comlookchem.com
| Property | Value |
| CAS Number | 10108-61-9 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 33-35 °C |
| Boiling Point | 341.55 °C (estimate) |
| Density | 1.1255 g/cm³ (estimate) |
Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com.
Research Focus: Antimicrobial and Anti-biofilm Activity
The primary research trajectory for this compound has been in the investigation of its biological activities, particularly its efficacy as an antifungal and anti-biofilm agent. Studies have shown that it exhibits significant activity against various species of the fungus Candida, including strains resistant to common antifungal drugs. researchgate.net
One study highlighted that this compound (referred to as NBP in the study) demonstrated potent activity against both Candida albicans and Candida parapsilosis. frontiersin.org Furthermore, the compound was found to be effective at inhibiting the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to treat. This anti-biofilm activity was not limited to fungi; this compound also inhibited biofilm formation in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. frontiersin.org Mechanistically, it was found to significantly downregulate genes in C. albicans that are crucial for the development of hyphae and biofilms. frontiersin.org
| Organism | Activity | MIC |
| Candida albicans (fluconazole-sensitive) | Antifungal | 100 µg/mL |
| Candida albicans (fluconazole-resistant) | Antifungal | 100 µg/mL |
| Candida parapsilosis (fluconazole-sensitive) | Antifungal | 100 µg/mL |
| Candida parapsilosis (fluconazole-resistant) | Antifungal | 100 µg/mL |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Candida species. Data sourced from .
Beyond its antimicrobial potential, this compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. guidechem.com Its research profile underscores the broader principle of phthalimide chemistry: that specific N-substitutions can imbue the core structure with valuable and targeted biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXOTHWCDVUQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864209 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
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Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-61-9 | |
| Record name | 2-(1-Methylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
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| Record name | N-sec-Butylphthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
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| Record name | N-sec-butylphthalimide | |
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Advanced Synthetic Methodologies for N Sec Butylphthalimide and Analogues
Phthalimide (B116566) Formation via Condensation Reactions
The most fundamental approach to N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) with a primary amine. researchgate.netnih.gov This method, while traditional, has been refined to improve yields, reduce reaction times, and employ more environmentally benign conditions.
Reaction of Phthalic Anhydride with sec-Butylamine (B1681703)
The direct condensation of phthalic anhydride with sec-butylamine is a primary route to N-sec-butylphthalimide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by the elimination of a water molecule, yields the final this compound product.
Typically, this reaction is carried out at elevated temperatures, often under reflux conditions ranging from 100 to 160°C. google.com While the reaction can be performed neat, the use of a solvent is common. A notable advancement is the use of water as a solvent, which not only facilitates the reaction but also offers a greener alternative to toxic organic solvents. google.com To ensure the complete conversion of the phthalic anhydride, a slight excess of sec-butylamine is often employed, with molar ratios typically ranging from 1:1 to 1:1.3 (phthalic anhydride to sec-butylamine).
Catalytic Approaches in N-Alkylphthalimide Synthesis
Catalytic Approaches in N-Alkylphthalimide Synthesis
To enhance the efficiency and sustainability of N-alkylphthalimide synthesis, various catalytic systems have been developed. These approaches often lead to higher yields, milder reaction conditions, and simplified purification procedures.
Phase-Transfer Catalysis (PTC) Conditions
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of N-alkylphthalimides, particularly in reactions involving immiscible reactants. researchgate.netacsgcipr.org PTC facilitates the transfer of a reactant, typically an anion, from an aqueous or solid phase to an organic phase where the reaction occurs. researchgate.netrsc.org This is particularly useful in the Gabriel synthesis, an alternative route where potassium phthalimide is reacted with an alkyl halide. rsc.orgnumberanalytics.com
In the context of reacting phthalic anhydride with sec-butylamine, a phase-transfer catalyst can enhance the interaction between the hydrophilic and hydrophobic reactants, especially when using water as a solvent. Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, as well as phosphonium (B103445) salts such as tributyl(hexadecyl)phosphonium bromide. rsc.org The catalyst loading is typically low, ranging from 0.1% to 10% by mass of the phthalic anhydride. The use of PTC can lead to high yields and avoids the need for harsh, anhydrous conditions, making it an attractive and environmentally friendly option. researchgate.net
Table 1: Common Phase-Transfer Catalysts in N-Alkylphthalimide Synthesis
| Catalyst Name | Abbreviation | Typical Application |
| Tetrabutylammonium Bromide | TBAB | N-alkylation of imides, Gabriel Synthesis |
| Benzyltriethylammonium Chloride | BTEAC | Condensation of phthalic anhydride with amines |
| Tributyl(hexadecyl)phosphonium Bromide | Gabriel Synthesis |
Lewis Acid Catalyzed Protocols
Lewis acids can effectively catalyze the synthesis of imides from their corresponding anhydrides. organic-chemistry.orgscribd.com A notable example involves the use of tantalum(V) chloride supported on silica (B1680970) gel (TaCl₅-silica gel). This catalyst, when combined with microwave irradiation, can produce N-substituted phthalimides in high yields and with significantly reduced reaction times. organic-chemistry.orgthieme-connect.de This solvent-free procedure represents a significant advancement in terms of efficiency and environmental impact. The Lewis acid activates the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amine. Other Lewis acids have also been explored for similar transformations. rsc.org
Green Chemistry Solvents and Catalysts (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, recent research has focused on the use of environmentally benign solvents and catalysts for N-alkylphthalimide synthesis. numberanalytics.comacs.org Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic solvents. academie-sciences.frmagtech.com.cn DESs are mixtures of a hydrogen bond donor and a salt that form a eutectic mixture with a melting point lower than that of the individual components. frontiersin.orgmdpi.com
DESs, such as those formed from choline (B1196258) chloride and urea (B33335) or choline chloride and malonic acid, can act as both the solvent and the catalyst for the condensation of phthalic anhydride with amines. researchgate.net These reactions often proceed with high efficiency, and the DES can be recycled and reused, further enhancing the sustainability of the process. researchgate.net Other green approaches include the use of KF/Al₂O₃ as a heterogeneous, reusable catalyst for the Michael addition of phthalimide to α,β-unsaturated esters under solvent-free conditions. researchgate.net The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, is also being explored. researchgate.net
Modified Amidation and Cyclization Strategies for Phthalimide Derivatives
Beyond direct condensation, modified strategies involving amidation and subsequent cyclization have been developed to access phthalimide derivatives. One such approach involves a rhodium(III)-catalyzed cascade reaction between benzoic acids and isocyanates. This method proceeds via a direct C-H bond functionalization followed by intramolecular cyclization, offering a highly atom-economical route to N-substituted phthalimides. researchgate.net
Another innovative method is the organocatalytic synthesis of cyclic imides using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This reaction proceeds through an amidation–cyclization–elimination cascade and features an unusual TBD-catalyzed C–C bond cleavage. acs.org Such methods provide access to a diverse range of cyclic imides under mild conditions. Additionally, Mukaiyama-type aldol (B89426) cyclization of phthalimides has been reported to yield fused lactam systems, demonstrating the versatility of the phthalimide scaffold for further chemical transformations. nih.gov The in-situ activation of phthalamic acid followed by an N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation represents another advanced strategy for synthesizing axially chiral N-aryl phthalimides. nih.gov
Mitsunobu Reaction Applications in N-Alkylphthalimide Synthesis
The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the conversion of primary and secondary alcohols into N-alkylphthalimides with a high degree of predictability and stereochemical control. scilit.commdpi.com The reaction typically involves an alcohol, phthalimide as the nitrogen nucleophile, a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The reaction proceeds through the formation of a phosphonium intermediate from the combination of the phosphine and the azodicarboxylate. scilit.com This intermediate activates the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by phthalimide occurs via an Sₙ2 mechanism, leading to the formation of the N-alkylphthalimide and triphenylphosphine oxide as a byproduct. scilit.com A key feature of the Mitsunobu reaction, particularly with secondary alcohols like sec-butanol, is the clean inversion of stereochemistry at the chiral center, making it a valuable method for controlling stereochemistry in the synthesis of chiral molecules. scilit.commdpi.com
The general conditions for the Mitsunobu reaction involve dissolving the alcohol, phthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature, typically 0 °C, before allowing the reaction to proceed at room temperature. nih.gov
| Reagents | Conditions | Product | Yield | Reference |
| sec-Butanol, Phthalimide, PPh₃, DEAD | THF, 0 °C to RT | This compound | Not specified | scilit.comnih.gov |
| Racemic secondary alcohols, Phthalimide, Chiral phosphoramidite, DEAD | Not specified | Enantiomerically enriched N-alkylphthalimide and unreacted alcohol | Good chemical yields | acs.org |
This table showcases representative examples of the Mitsunobu reaction for N-alkylphthalimide synthesis. The conditions are general and may vary depending on the specific substrate.
Other Advanced Synthetic Routes and Novel Protocols
Beyond the Mitsunobu reaction, several other advanced synthetic methodologies have emerged for the synthesis of this compound and its analogues, often focusing on metal-free conditions, photocatalysis, and novel activation strategies.
A notable metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN). acs.org This method provides a scalable and operationally simple route to a variety of N-aryl and N-alkyl phthalimides with good to high yields and excellent functional group tolerance. acs.org
Photocatalysis has also been harnessed for the synthesis of N-alkylphthalimides. One such method is the photoredox-catalyzed Giese-type reaction, which allows for the preparation of N-alkylphthalimides from N-vinylphthalimides and radical precursors like alkyl silicates or Hantzsch esters. lnu.edu.cn Another innovative photochemical approach involves the direct C–H fluorination of N-substituted phthalimides with alkyl chains, achieving monofluorination at the most "hydridic" C(sp³)–H position in moderate to near-quantitative yields. wikipedia.org Furthermore, metal-free photoredox/phosphine-catalyzed C-H amination of arenes using N-hydroxyphthalimides has been developed, offering a direct route to N-arylphthalimides. researchgate.net
Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for the synthesis of N-alkylphthalimides. For instance, the reaction of phthalic anhydride with n-butylamine in an aqueous medium under reflux conditions (100–160 °C) is facilitated by a phase-transfer catalyst, leading to high yields of N-butylphthalimide. researchgate.netgoogle.com Similarly, the N-alkylation of potassium phthalimide with alkyl halides can be effectively carried out in a two-phase system with a phase-transfer catalyst. acs.org
| Method | Substrates | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones | TMSCN | Metal-free | N-Alkyl/Aryl Phthalimides | Good to High | acs.org |
| Photocatalytic Giese-type Reaction | N-Vinylphthalimides, Alkyl silicates | Photoredox catalyst | Visible light | N-Alkylphthalimides | Not specified | lnu.edu.cn |
| Photocatalytic C-H Fluorination | N-Alkylphthalimides | Photosensitizer | Not specified | Monofluorinated N-Alkylphthalimides | 42-98% | wikipedia.org |
| Phase-Transfer Catalysis | Phthalic anhydride, n-Butylamine | Phase-transfer catalyst | Water, 100-160 °C | N-Butylphthalimide | ~90% | researchgate.net |
| Metal-Free Cross-Coupling | Alkyl halides, N-Haloimides | DBU | DMSO | N-Alkylphthalimides | High | lnu.edu.cn |
This table provides an overview of various advanced synthetic routes for N-alkylphthalimides.
Stereoselective Synthesis Approaches for this compound Derivatives
The synthesis of chiral this compound derivatives, where the stereochemistry at the sec-butyl group is controlled, is of significant interest. Stereoselective synthesis can be broadly defined as a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products. wikipedia.org
One powerful method for achieving enantioselectivity is through the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of subsequent reactions. After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org For example, chiral oxazolidinones can be used as auxiliaries in alkylation reactions to produce enantiomerically pure products. wikipedia.org
The Mitsunobu reaction , as previously discussed, is inherently stereoselective, proceeding with inversion of configuration at the alcohol's stereocenter. scilit.commdpi.com This has been exploited in the kinetic resolution of racemic secondary alcohols using phthalimide in the presence of a chiral phosphoramidite. In this process, one enantiomer of the alcohol reacts preferentially to form the corresponding N-alkylphthalimide, leaving the unreacted alcohol enantiomerically enriched. acs.org
Iron-catalyzed diastereoselective synthesis has also been reported for creating unnatural chiral α-amino acids with γ-quaternary carbon centers. acs.org This protocol utilizes readily available 2-phthaloyl acrylamide (B121943) and alkenes, demonstrating the utility of the phthalimide group in stereoselective transformations. acs.org
| Method | Substrates | Key Reagent/Catalyst | Stereochemical Outcome | Product | d.r. / e.e. | Reference |
| Enantioselective Mitsunobu Reaction | Racemic secondary alcohol, Phthalimide | Chiral phosphoramidite | Kinetic resolution | Enantioenriched N-Alkylphthalimide & Alcohol | Low e.e. for remaining alcohol | acs.org |
| Alkylation with Chiral Auxiliary | Glycine derivatives | Axially chiral BINOL auxiliary | Diastereoselective alkylation | Enantiomerically pure R-amino acids | 69-86% d.e. | wikipedia.org |
| Iron-Catalyzed Diastereoselective Radical Reaction | 2-Phthaloyl acrylamide, Alkenes | Iron salt, Phenylsilane | High diastereoselectivity | Chiral (S)-α-amino acids | Not specified | acs.org |
This table highlights various stereoselective approaches for the synthesis of chiral compounds containing the phthalimide moiety.
Sophisticated Spectroscopic Characterization and Structural Elucidation of N Sec Butylphthalimide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For N-sec-Butylphthalimide, both one-dimensional and two-dimensional NMR techniques are invaluable.
¹H NMR and ¹³C NMR Investigations
The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the sec-butyl group and the aromatic phthalimide (B116566) core. The aromatic protons typically appear as a multiplet in the region of δ 7.7-7.9 ppm. The protons of the sec-butyl group exhibit distinct chemical shifts and coupling patterns that confirm its structure and attachment to the nitrogen atom.
The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbons of the imide group, the aromatic carbons, and the carbons of the sec-butyl substituent. The chemical shifts of these carbons are indicative of their electronic environment within the molecule.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 7.85-7.70 (m) | 134.0, 132.2, 123.2 |
| N-CH | 4.45 (m) | 51.5 |
| CH₂ | 1.80 (m) | 29.5 |
| CH₃ (ethyl) | 0.85 (t) | 11.5 |
| CH₃ (methyl) | 1.40 (d) | 20.0 |
| C=O | - | 168.0 |
Data is a representative compilation from typical experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC) for Complex Phthalimides
For more complex phthalimide derivatives, two-dimensional NMR techniques are employed to resolve overlapping signals and establish detailed connectivity. rsc.org
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, confirming the connectivity within the sec-butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the conformation of the sec-butyl group relative to the phthalimide ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR signals.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment
IR and UV-Vis spectroscopy are powerful tools for identifying functional groups and probing the electronic transitions within a molecule.
In the IR spectrum of this compound, the most prominent features are the characteristic stretching vibrations of the imide carbonyl groups. mdpi.com These typically appear as two distinct bands due to symmetric and asymmetric stretching, often observed in the region of 1700–1770 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. uobaghdad.edu.iq The aliphatic C-H stretching vibrations of the sec-butyl group are observed below 3000 cm⁻¹. uobaghdad.edu.iq
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
|---|---|---|---|
| C=O (Imide) | Asymmetric stretch | ~1770 | Strong |
| C=O (Imide) | Symmetric stretch | ~1710 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium-Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
Data is a representative compilation from typical experimental values.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, displays absorption bands characteristic of the phthalimide chromophore. researchgate.netup.ac.za These absorptions arise from π → π* electronic transitions within the aromatic ring and the carbonyl groups. The position and intensity of these bands can be influenced by the solvent polarity. up.ac.zaresearchgate.net
Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at m/z 203.
The fragmentation of this compound under electron impact (EI) ionization typically involves cleavage of the bond between the nitrogen and the sec-butyl group. This leads to the formation of a stable phthalimide fragment and a sec-butyl cation. The fragmentation pattern can provide clear evidence for the presence of the sec-butyl substituent. libretexts.orgacdlabs.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion/Fragment | Description |
|---|---|---|
| 203 | [C₁₂H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 147 | [C₈H₄NO₂]⁺ | Phthalimide fragment |
| 57 | [C₄H₉]⁺ | sec-Butyl cation |
Data based on typical fragmentation patterns.
Advanced Spectroscopic Techniques for Detailed Molecular Insights
Beyond the standard spectroscopic methods, advanced techniques can offer even more detailed information about the molecular properties of this compound.
Terahertz (THz) Spectroscopy for Vibrational Behavior
Terahertz (THz) spectroscopy probes low-frequency vibrational modes in molecules, such as intermolecular interactions and large-amplitude motions of the molecular skeleton. jlu.edu.cn While specific THz data for this compound is not widely published, studies on related phthalimide derivatives show characteristic absorption peaks in the THz range. jlu.edu.cnresearchgate.net These absorptions are sensitive to the crystalline structure and intermolecular forces, such as hydrogen bonding and π-π stacking, providing a unique fingerprint of the solid-state structure. jlu.edu.cn
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phthalimide |
| Lamotrigine |
| N-phthaloyl-β-alanine |
2-D IR Spectroscopy for Vibrational Coupling Analysis
Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution by probing the couplings between their vibrational modes. baizgroup.org This method, analogous to 2D-NMR spectroscopy, spreads the vibrational spectrum across two frequency axes, revealing off-diagonal cross-peaks that signify coupling or energy transfer between different vibrations. acs.orgnih.gov For a molecule such as this compound, 2D-IR spectroscopy offers a means to investigate the interactions between the carbonyl (C=O) stretching vibrations of the phthalimide ring and the various vibrational modes of the sec-butyl group.
The core principle of 2D-IR spectroscopy involves a sequence of ultrafast laser pulses that excite the sample and then probe its response. The resulting 2D spectrum plots the excitation frequency (ω₁) against the detection frequency (ω₃). baizgroup.org Diagonal peaks correspond to the fundamental vibrational transitions, similar to a standard IR absorption spectrum, while the presence of off-diagonal peaks provides direct evidence of vibrational coupling. baizgroup.orgacs.org The intensity, shape, and time-evolution of these cross-peaks can provide detailed information about the molecular geometry, the strength of the vibrational coupling, and the timescale of structural fluctuations. bohrium.com
In the context of this compound, the primary vibrational modes of interest are the symmetric and asymmetric carbonyl stretching modes of the cyclic imide group. spectroscopyonline.com Cyclic imides like phthalimide typically exhibit two distinct C=O stretching peaks due to the coupling between the two carbonyl groups. spectroscopyonline.com 2D-IR spectroscopy can directly visualize this coupling. An excitonic model can be used to interpret the 2D-IR spectra, where the through-bond and through-space interactions between the local carbonyl stretching modes lead to the observed delocalized symmetric and asymmetric vibrational states. acs.org
Furthermore, 2D-IR can reveal anharmonic vibrational coupling between the high-frequency carbonyl stretches and lower-frequency modes, such as the bending vibrations of the sec-butyl group or the breathing modes of the phthalimide ring. rochester.eduresearchgate.net Anharmonic coupling is a key mechanism for intramolecular vibrational energy redistribution (IVR), and its characterization provides insight into how energy flows through the molecule. rochester.edu The presence of cross-peaks between the C=O stretching region and the C-H bending region, for instance, would indicate a direct coupling between these modes.
Detailed research findings from 2D-IR studies on related systems, such as peptides containing amide I bonds (predominantly C=O stretch), have demonstrated the sensitivity of this technique to secondary structure and conformational dynamics. nih.govnih.gov For this compound, the analysis of cross-peak anisotropies and their time dependence could reveal the relative orientation of the transition dipoles of the coupled vibrations and the timescale of conformational changes of the sec-butyl group relative to the phthalimide ring. bohrium.com
Below is a hypothetical data table illustrating the kind of vibrational coupling information that could be obtained for this compound from a 2D-IR experiment. The frequencies are based on typical values for cyclic imides and alkyl groups.
| Coupled Vibrational Modes | Cross-Peak Frequency (ω₁, ω₃) (cm⁻¹) | Coupling Constant (β) (cm⁻¹) | Interpretation |
| Asymmetric C=O Stretch / Symmetric C=O Stretch | (1775, 1745) | 15 | Strong through-bond coupling between the two carbonyl groups of the phthalimide ring. |
| Asymmetric C=O Stretch / sec-Butyl C-H Bend | (1775, 1450) | 3 | Weak anharmonic coupling between the carbonyl stretch and the alkyl side chain, indicating a pathway for energy transfer. |
| Symmetric C=O Stretch / Phthalimide Ring Deformation | (1745, 1610) | 5 | Coupling between the carbonyl motion and the aromatic ring system, reflecting mechanical and electronic interactions. |
This table is illustrative and presents expected values based on spectroscopic principles and data from analogous molecular systems.
The analysis of such data would involve fitting the 2D-IR spectra to a model Hamiltonian that includes the frequencies of the uncoupled vibrations, the coupling constants between them, and the orientational factors of their transition dipoles. bohrium.com This approach allows for a quantitative determination of the three-dimensional structure and vibrational dynamics of this compound in solution.
Mechanistic Investigations of Reactions Involving N Sec Butylphthalimide
Reaction Kinetics and Rate Studies of N-Butylphthalimide Synthesis
The synthesis of N-butylphthalimide isomers, including N-sec-butylphthalimide, is often achieved through the reaction of phthalic anhydride (B1165640) with the corresponding butylamine. google.com Kinetic studies of these reactions are essential for understanding the reaction rates and optimizing process parameters.
The synthesis of N-butylphthalimide by reacting 1-bromobutane (B133212) with the potassium salt of phthalimide (B116566) has been investigated, often employing phase-transfer catalysis (PTC) to enhance the reaction rate between the two immiscible phases. researchgate.net Kinetic experiments for the synthesis of N-butylphthalimide have been conducted in a three-necked flask equipped with an agitator and reflux condenser, with samples analyzed by gas chromatography (GC) to monitor the progress of the reaction. researchgate.net
Key parameters influencing the reaction kinetics include:
Temperature: Reactions are typically carried out under reflux conditions, with temperatures ranging from 100 to 160°C. google.com
Molar Ratio: A slight excess of the amine (e.g., a 1:1 to 1:1.3 molar ratio of phthalic anhydride to n-butylamine) is often used to ensure complete conversion. google.com
Catalyst: Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate. researchgate.net
Solvent: Water is often used as a solvent for environmental and safety reasons. google.com
The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl carbon of the phthalic anhydride. This leads to the opening of the anhydride ring, followed by cyclization to form the imide. The reaction time can vary from 30 minutes to 20 hours depending on the specific conditions and scale of the reaction. google.com
Table 1: Parameters Influencing N-Butylphthalimide Synthesis Kinetics
| Parameter | Typical Range/Condition | Impact on Reaction |
|---|---|---|
| Temperature | 100 - 160°C | Affects reaction rate; higher temperatures generally increase the rate. google.com |
| Molar Ratio (Anhydride:Amine) | 1:1 to 1:1.3 | Ensures complete conversion of the limiting reactant. google.com |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Increases reaction rate by facilitating inter-phase reactant transfer. researchgate.net |
| Solvent | Water, Acetonitrile | Influences reaction medium and can affect catalyst efficiency. google.comresearchgate.net |
| Agitation Speed | e.g., 800 rpm | Ensures proper mixing of reactants in heterogeneous systems. researchgate.net |
Elucidation of Reaction Intermediates in Phthalimide Chemistry
The Gabriel synthesis, a classic method for preparing primary amines, involves the formation of an N-alkylphthalimide intermediate. vedantu.com In this reaction, phthalimide is first deprotonated by a base like potassium hydroxide (B78521) to form the potassium phthalimide salt, a potent nucleophile. vedantu.com This salt then undergoes an SN2 reaction with an alkyl halide to produce the N-alkylphthalimide. vedantu.com The primary amine is subsequently liberated by hydrolysis or hydrazinolysis of the phthalimide. vedantu.com
In the context of this compound, its formation would involve the reaction of potassium phthalimide with a sec-butyl halide. The this compound itself is a stable intermediate that can be isolated before subsequent transformations.
Other reactive intermediates in phthalimide chemistry include carbenes and nitrenes. Nitrenes, the nitrogen analogs of carbenes, are highly reactive species with a nitrogen atom having only six valence electrons. asccollegekolhar.in They are often generated from the thermolysis or photolysis of azides and are involved in rearrangements like the Curtius and Hofmann rearrangements. asccollegekolhar.in While not directly involving this compound as a starting material, the principles of these reactive intermediates are fundamental to understanding the broader scope of phthalimide and imide chemistry.
Computational Approaches to Reaction Mechanism Prediction (e.g., DFT Studies)
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms in organic chemistry. figshare.com Computational studies can provide insights into the electronic structure, stability, and reactivity of molecules, as well as the transition states of reactions. researchgate.net
For phthalimide derivatives, DFT calculations have been used to study their electrochemical and optical properties. researchgate.net These studies help in understanding the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. researchgate.net For instance, the electrochemical properties of some phthalimides have been investigated using DFT to assess their suitability as additives in lithium-ion batteries.
A combination of DFT calculations and kinetic models can be applied to understand complex reaction mechanisms, such as photoinitiated aromatic perfluoroalkylations. figshare.com This integrated approach can rationalize experimental observations like quantum yields and reactivity differences between similar substrates. figshare.com While specific DFT studies on the reaction mechanisms of this compound are not widely reported, the application of these computational methods to analogous systems suggests their potential to provide a deeper understanding of its reactivity.
N-Dealkylation Pathways of Amines and Phthalimide Analogues
N-dealkylation is a significant metabolic pathway for many drugs containing secondary and tertiary amine functionalities. nih.gov This process is typically mediated by cytochrome P450 (CYP) enzymes and involves the oxidative removal of an alkyl group. nih.govnih.gov The reaction proceeds through the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down to the dealkylated amine and a carbonyl compound (e.g., an aldehyde). nih.gov
While direct metabolic studies on the N-dealkylation of this compound are not extensively documented, the general principles of N-dealkylation are applicable. The sec-butyl group, like other alkyl groups, could potentially be removed through oxidative metabolism. However, the rate and extent of dealkylation can be influenced by the nature of the alkyl group, with bulkier groups sometimes being less prone to this metabolic transformation. nih.gov
In the context of drug metabolism, N-dealkylation can lead to metabolites with retained, attenuated, or lost pharmacological activity compared to the parent drug. nih.gov For example, the tricyclic antidepressants imipramine (B1671792) and amitriptyline (B1667244) are N-demethylated to the active metabolites desipramine (B1205290) and nortriptyline, respectively. nih.gov
Sulfenylation Reactions Involving N-Sulfenylphthalimide Derivatives
N-Sulfenylphthalimides are important reagents in organic synthesis, acting as electrophilic sulfur sources for the formation of carbon-sulfur bonds. beilstein-journals.orgbeilstein-journals.org These compounds have been widely used in various sulfenylation reactions. beilstein-journals.orgbeilstein-journals.org
The reactivity of N-sulfenylphthalimides stems from the electrophilic nature of the sulfur atom, which is attached to the electron-withdrawing phthalimide group. They can react with a wide range of nucleophiles, including enolates, indoles, and arenes. beilstein-journals.orgbeilstein-journals.org For instance, the sulfenylation of 3-aryloxindoles with N-(arylsulfenyl)phthalimides in the presence of an organocatalyst can produce thiolated products with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org
Recently, the radical chemistry of N-sulfenylphthalimides has also been explored. rsc.org For example, a cobalt-catalyzed Markovnikov radical hydrothiolation of unactivated alkenes has been developed using N-sulfenylphthalimides as radicalophiles. rsc.org The proposed mechanism involves the generation of a cobalt-hydride species that mediates a hydrogen atom transfer to the alkene, followed by trapping of the resulting alkyl radical by the N-sulfenylphthalimide. rsc.org
While these examples primarily involve N-(alky/arylthio)phthalimides, they illustrate the versatile reactivity of the N-S bond in phthalimide derivatives, providing a framework for understanding potential reactions of analogous compounds.
Derivatization Strategies and Advanced Synthetic Transformations of N Sec Butylphthalimide
Functionalization of the N-Butyl Moiety
The sec-butyl group attached to the phthalimide (B116566) nitrogen offers sites for chemical modification, although its branched nature and the presence of tertiary C-H bonds can present unique reactivity challenges compared to linear N-alkyl chains. Strategies for its functionalization often involve either starting with a pre-functionalized sec-butyl precursor or employing advanced C-H activation techniques.
The introduction of amine groups onto the alkyl chain of N-alkylphthalimides is a key transformation, as the phthalimide group itself is a well-established protecting group for primary amines, famously utilized in the Gabriel synthesis. nycu.edu.tworganic-chemistry.orgunacademy.com The direct introduction of an amine onto the sec-butyl group of pre-formed N-sec-butylphthalimide is challenging. A more common approach is to begin with a functionalized starting material, such as a sec-butylamine (B1681703) derivative bearing another protected amine or a precursor group.
An azide (B81097) group (N₃) serves as a valuable synthetic intermediate, often acting as a masked primary amine. synplechem.comlibretexts.org Azides can be introduced via nucleophilic substitution (Sₙ2) on an appropriate substrate, and their subsequent reduction to amines is typically high-yielding. synplechem.comnih.gov For instance, a halo-substituted this compound could theoretically be converted to an azido (B1232118) derivative, although direct halogenation of the unactivated alkyl chain is difficult. A more plausible route involves synthesizing this compound from a starting material like 2-azidobutan-1-amine, where the azide is already in place.
The Curtius rearrangement offers another pathway, transforming a carboxylic acid into an isocyanate, which can then be converted to an amine. organic-chemistry.org A hypothetical synthetic route could involve a derivative of this compound that bears a carboxylic acid on the butyl chain, which could then undergo a Curtius rearrangement to install an amine functionality. organic-chemistry.org
Table 1: General Strategies for Amine and Azide Introduction This table outlines general synthetic principles that could be adapted for the functionalization of the N-sec-butyl moiety.
| Functional Group | Method | Reagents/Conditions | Precursor Requirement |
| Primary Amine | Gabriel Synthesis | 1. Potassium Phthalimide 2. sec-Butyl Halide (functionalized) 3. Hydrazine (B178648) | Functionalized sec-butyl halide |
| Azide | Nucleophilic Substitution | Sodium Azide (NaN₃) | This compound with a leaving group (e.g., halide, sulfonate) on the butyl chain |
| Primary Amine (from Azide) | Azide Reduction | H₂, Pd/C or LiAlH₄ | Azide-functionalized this compound |
| Primary Amine | Curtius Rearrangement | 1. Acyl Azide formation 2. Thermal/Photochemical rearrangement 3. Hydrolysis | Carboxylic acid-functionalized this compound |
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used to synthesize primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. synplechem.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. synplechem.commasterorganicchemistry.com
To generate phthalimide-protected diamines from an this compound scaffold, a derivative bearing a carbonyl group on the butyl chain is required. For example, an N-(oxobutan-2-yl)phthalimide could serve as a key intermediate. This phthalimide-protected keto-amine could then react with a primary or secondary amine under reductive amination conditions to yield a phthalimide-protected diamine.
The synthesis of vicinal (1,2-), 1,3-, and 1,4-diamines are important targets in organic synthesis. nih.govchemrxiv.org One strategy for preparing a 1,2-diamine involves the ring-opening of an aziridinium (B1262131) ion. arkat-usa.org A synthetic sequence could start with the conversion of a phthalimide-protected amino alcohol to a mesylate, which then forms an aziridinium ion in situ. Subsequent opening of this three-membered ring with an amine nucleophile would yield the target diamine. arkat-usa.org
Modifications of the Phthalimide Ring System
The aromatic benzene (B151609) ring of the phthalimide core is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. chemistrytalk.orgmasterorganicchemistry.com The reactivity and orientation of substitution are governed by the electronic nature of the imide group, which is deactivating.
A prominent example of this modification is the synthesis of amino-substituted N-alkylphthalimides. The preparation of 4-amino-N-butylphthalimide typically involves a two-step process starting from N-butylphthalimide.
Nitration: The phthalimide ring is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-nitro-N-butylphthalimide. The imide function directs the substitution primarily to the meta position (position 4). libretexts.org
Reduction: The nitro group is then reduced to a primary amino group. A common method for this reduction is catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst (e.g., CuCl₂).
The resulting amino group on the phthalimide ring is a versatile handle for further derivatization. It activates the ring towards subsequent electrophilic substitutions and can itself participate in reactions such as diazotization or acylation. For instance, the amino group directs further substitution, such as bromination, to the ortho position (position 5).
Table 2: Electrophilic Aromatic Substitution Reactions on the N-Butylphthalimide Ring Based on reactions reported for 4-amino-N-butylphthalimide.
| Reaction | Reagent(s) | Position of Substitution | Product |
| Nitration | HNO₃, H₂SO₄ | 4 | 4-Nitro-N-butylphthalimide |
| Bromination (on amino derivative) | Br₂, HBr, H₂O₂ | 5 | 4-Amino-5-bromo-N-butylphthalimide |
Formation of Poly(amide-imide)s and Applications in Polymer Chemistry
Poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the solubility and processability of polyamides. cecri.res.inrsc.org Their structure contains both amide and imide linkages in the polymer backbone.
The synthesis of PAIs often involves the polycondensation reaction between monomers containing pre-formed imide rings and amine groups, or between trimellitic anhydride (B1165640) derivatives and diamines. researchgate.netresearchgate.net A common method is the direct polycondensation of a diacid monomer, which contains an imide ring, with an aromatic diamine. cecri.res.in This reaction is often carried out at high temperatures in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP), frequently using a phosphorylation agent such as triphenyl phosphite (B83602) (TPP) to activate the carboxylic acid groups. nycu.edu.twresearchgate.net
This compound itself is not a monomer for polymerization. However, it can be chemically modified to create a suitable monomer. For example, by introducing two carboxylic acid groups or two amine groups onto the this compound scaffold, one could synthesize a PAI. A hypothetical diacid monomer, 2-(sec-butyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid, could be polymerized with various aromatic diamines to yield novel PAIs. The incorporation of the aliphatic sec-butyl group into the polymer backbone would be expected to influence the polymer's properties, such as increasing its solubility in organic solvents and lowering its glass transition temperature compared to fully aromatic PAIs.
Hybrid Derivative Synthesis Incorporating Other Heterocycles
The phthalimide structure is a valuable building block for the synthesis of more complex heterocyclic systems. cem.com These transformations can involve ring-opening, cyclization, or photochemical reactions.
Ring-opening of the phthalimide moiety can be achieved under various conditions. For example, reaction with hydrazine is a classic method to deprotect a primary amine (the Ing-Manske procedure), producing a stable phthalhydrazide (B32825) byproduct. nrochemistry.com The reaction of phthalimides with other nucleophiles, such as aminophosphines, can lead to novel functionalized compounds. researchgate.net For instance, the reaction of a phthalimide with 3-(aminopropyl)phosphine results in a new compound containing both a P(III) hydride and a P(V) phosphonate. researchgate.net
Photochemical reactions of N-alkylphthalimides have also been explored. Depending on the reaction conditions and the other reactants present, these reactions can lead to cycloadditions or ring-expansions. clockss.org For example, irradiation of N-alkylphthalimides can lead to the formation of benzazepinedione derivatives through a Norrish Type II reaction mechanism. clockss.org These transformations open pathways to different, larger heterocyclic ring systems starting from the phthalimide core. Furthermore, phthalimidyl radicals can be generated and used in additions to alkenes, providing a route to other functionalized structures. acs.org
Computational Chemistry and Theoretical Studies of N Sec Butylphthalimide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of various molecular properties by approximating the electron density of a system. researchgate.netnsf.gov For phthalimide (B116566) compounds, DFT calculations are instrumental in understanding their fundamental characteristics.
Theoretical studies on related N-halide phthalimides using DFT with functionals like PBE-D3 and B3LYP have been performed to analyze their crystal structures and intermolecular interactions. uspex-team.orguspex-team.org Such calculations can determine optimized geometries, relative energies of different structural arrangements, and molecular electrostatic potential (MEP) maps. uspex-team.org The MEP map, for instance, visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential), which are crucial for predicting intermolecular interactions. uspex-team.org While specific DFT studies focused solely on N-sec-Butylphthalimide are not extensively documented in the provided context, the methodologies applied to its analogues are directly transferable. These methods can predict properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic behavior. nsf.govuni-graz.at
Table 1: Molecular Properties of Phthalimide Analogues Investigated by Computational Methods
| Property | Method | Compound Class | Significance | Source |
| Crystal Structure Energy | DFT (PBE+D3, PBE0+MBD) | N-Halide Phthalimides | Predicts thermodynamically stable crystal packing and identifies important intermolecular synthons. | uspex-team.org |
| Molecular Electrostatic Potential | DFT (B3LYP) | N-Halide Phthalimides | Reveals charge distribution and sites for electrophilic/nucleophilic attack, explaining interaction patterns. | uspex-team.org |
| Formation Energy | DFT | Co-crystals | Determines the thermodynamic stability of multi-component crystal structures. | uspex-team.org |
| Dipole Moments & Polarizability | Density-Corrected DFT | General Molecules | Provides insight into the molecule's response to an external electric field and its overall polarity. | nsf.gov |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tanaffosjournal.irplos.org This method is crucial in drug discovery and molecular biology to understand and predict how a molecule like this compound or its analogues might interact with biological targets. tanaffosjournal.irprinceton.edu The process involves sampling multiple conformations of the ligand within the receptor's binding site and scoring them based on binding affinity, often expressed in kcal/mol. mdpi.comfrontiersin.org
Studies on various phthalimide derivatives have demonstrated their potential to interact with specific protein targets. For example, computational docking of N-substituted phthalimide derivatives into the active site of the TGF-β protein (PDB: 1RW8) identified several compounds with strong binding affinities, suggesting their potential as inhibitors. mdpi.com In one such study, phthalimide analogues achieved binding energies significantly lower (i.e., stronger) than the control drug, with values reaching as low as -12.28 kcal/mol. mdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site, like TYR249, LYS232, and ASP351. mdpi.com Although direct docking studies on this compound are not detailed, its known antifungal and anti-biofilm activity against Candida species implies interactions with specific fungal proteins, a hypothesis that can be rigorously tested using molecular docking simulations.
Table 2: Examples of Molecular Docking Studies on Phthalimide Analogues
| Target Protein (PDB ID) | Phthalimide Analogue | Best Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application | Source |
| ALK5 (TGF-β, 1RW8) | P7 Derivative | -12.28 | TYR249, LEU260, HIS283, ASP351, SER280 | Anticancer Therapeutics | mdpi.com |
| ALK5 (TGF-β, 1RW8) | P4 Derivative | -11.42 | Not specified | Anticancer Therapeutics | mdpi.com |
| Furin | Sartans (related structures) | Not specified | W254 | Furin Inhibition | mdpi.com |
| M. leprae Dihydropteroate Synthase | Neobavaisoflavone (compared to Dapsone) | Better than Dapsone | Not specified | Antibacterial Drug Design | tanaffosjournal.ir |
Conformational Analysis and Energy Landscapes of Phthalimide Compounds
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, that can be interconverted by rotation about single bonds. chemistrysteps.comwikipedia.org Understanding the conformational preferences and the energy associated with them is essential for predicting a molecule's shape, properties, and biological activity. libretexts.org
For a molecule like this compound, rotation can occur around the single bonds within the sec-butyl group and the bond connecting it to the phthalimide nitrogen. The study of how the molecule's potential energy changes with these rotations generates an energy landscape. uspex-team.orgresearchgate.net This landscape reveals the most stable, low-energy conformations and the energy barriers between them. uspex-team.orgchemistrysteps.com
While a specific energy landscape for this compound is not available, studies on related N-halide phthalimides provide a clear example of this approach. uspex-team.org Using crystal structure prediction (CSP) algorithms, researchers have generated energy landscapes that plot the relative energies of thousands of hypothetical crystal structures. uspex-team.orguspex-team.org These landscapes help identify the most stable packing arrangements and the intermolecular interactions, such as N–X⋯O halogen bonds, that define them. uspex-team.org For flexible molecules, the analysis begins by finding the stable conformations of an isolated molecule before assessing how they pack into a crystal. uspex-team.org This type of analysis is critical for understanding polymorphism, where a single compound can form multiple crystal structures with different properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Phthalimide Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. mdpi.com
The QSAR workflow involves several key steps:
Data Set Collection: A series of phthalimide analogues with measured biological activity (e.g., antifungal, enzyme inhibition) is compiled. mdpi.com
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). mdpi.comfrontiersin.org
Model Building: Using statistical methods like Multiple Linear Regression (MLR) and variable selection techniques like Genetic Algorithms (GA), a mathematical equation is developed that correlates a subset of the most relevant descriptors to the observed activity. nih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.govmdpi.com
For instance, a QSAR study on cinnamate (B1238496) ester analogues successfully developed models to predict their antileishmanial and antitrypanosomal activity. mdpi.com Such models can reveal that properties like molecular shape, surface area, and electronic features are crucial for activity. mdpi.com Applying this methodology to phthalimide analogues could accelerate the discovery of new derivatives with enhanced biological profiles. researchgate.net
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.netarxiv.org These theoretical spectra serve as a powerful complement to analytical techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org.mx
For this compound, computational chemistry can predict several key spectroscopic features:
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies of the molecule. This allows for the assignment of specific absorption bands in an experimental IR spectrum to the stretching and bending of particular bonds. For phthalimides, the characteristic C=O stretching frequencies of the imide group are a key feature, typically appearing in the 1700–1750 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts help in assigning the signals in an experimental NMR spectrum, which is essential for confirming the structure and stereochemistry of the sec-butyl group attached to the phthalimide core.
Electronic Spectra: Time-dependent DFT (TDDFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of UV-visible light. researchgate.net This allows for the prediction of the molecule's UV-Vis absorption spectrum, providing information about its chromophores and electronic structure. mdpi-res.com
Furthermore, computational methods can predict mass spectrometry fragmentation patterns and collision cross-section (CCS) values, which are useful in identifying the molecule in complex mixtures. uni.lu
Table 3: Computationally Predicted Properties for this compound and Analogues
| Property | Method | Predicted Value/Range | Significance | Source |
| Collision Cross Section (CCS) | CCSbase | 143.4 Ų ([M+H]⁺) | Aids in identification via ion mobility-mass spectrometry. | uni.lu |
| IR Carbonyl Stretch | FTIR Spectroscopy (supported by theory) | 1700-1750 cm⁻¹ | Confirms the presence of the imide functional group. | |
| NMR Chemical Shifts | NMR Spectroscopy (supported by theory) | Structure-specific | Confirms the sec-butyl group's connectivity and stereochemistry. | |
| UV-Vis Absorption | TDDFT (on analogues) | Varies | Characterizes electronic transitions and chromophores. | researchgate.netmdpi-res.com |
Applications of N Sec Butylphthalimide As a Building Block in Organic Synthesis
Role in the Introduction of Alkyl and Phthalimide (B116566) Moieties into Complex Molecules
N-sec-Butylphthalimide and its isomers, such as N-butylphthalimide, are effective reagents for introducing both an alkyl group and a phthalimide moiety into molecular structures. guidechem.com The phthalimide group itself is a well-established protecting group for primary amines. In a synthetic sequence, the phthalimide can be introduced via an N-alkylated derivative and later removed to reveal the primary amine functionality at a desired stage. This strategy is a cornerstone of the Gabriel synthesis of primary amines.
The butyl group, in this case, a sec-butyl group, provides a specific alkyl chain with a degree of steric hindrance, which can be advantageous in directing the outcome of certain reactions. The dual functionality of these compounds, possessing the reactive potential of the phthalimide ring and the specific nature of the alkyl substituent, makes them versatile intermediates for constructing more elaborate molecular architectures.
Synthesis of Complex Organic Molecules
As a versatile intermediate, this compound and its related N-alkylated phthalimides serve as foundational components in the synthesis of a variety of complex organic molecules. guidechem.com Their utility is demonstrated in multi-step synthetic pathways where the introduction of a protected amine is crucial.
Imide derivatives are employed in synthetic and polymer chemistry, and N-alkylated phthalimides are key precursors. researchgate.net For instance, the synthesis of 4-amino-N-butylphthalimide, a building block for disperse dyes, typically starts from the formation of N-butylphthalimide by reacting phthalic anhydride (B1165640) with n-butylamine. This highlights the role of N-alkyl phthalimides as essential intermediates in the production of specialized chemicals. Another example can be found in the synthesis of modified nucleosides, where compounds like N-(4-bromo-butyl)phthalimide are used to introduce polyalkylamino groups onto the nucleoside structure. google.com
Table 1: Examples of Complex Molecules Synthesized Using Phthalimide Building Blocks
| Precursor/Building Block | Type of Complex Molecule | Reference |
|---|---|---|
| N-Butylphthalimide | Disperse Dye Intermediate |
Use in Specific Synthetic Sequences and Reagent Development
The N-alkylphthalimide scaffold is utilized in specific, advanced synthetic transformations. A notable example is the photosensitized C–H fluorination of N-butylphthalimide. beilstein-journals.org In this reaction, N-substituted phthalimides with alkyl chains can undergo monofluorination. The reaction demonstrates good functional group tolerance and yields ranging from moderate to near-quantitative (42–98%). beilstein-journals.org This type of late-stage functionalization is highly valuable for modifying complex molecules. beilstein-journals.org
The phthalimide moiety in these reactions can act as a photosensitizing group (a "PSX"), absorbing light and initiating the chemical transformation on the attached alkyl chain. beilstein-journals.org This highlights the development of reagents where the phthalimide core is not just a passive protecting group but an active participant in the reaction chemistry.
Development and Optimization of Phase-Transfer Catalysis Systems
The synthesis of N-alkylphthalimides, including this compound, is often achieved through N-alkylation reactions that benefit significantly from phase-transfer catalysis (PTC). researchgate.net PTC is a powerful methodology for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). researchgate.netwikipedia.org This technique is recognized as a green and highly useful synthetic tool in both academic and industrial settings due to its operational simplicity and use of mild reaction conditions. researchgate.net
In the synthesis of N-butylphthalimide, a phase-transfer catalyst facilitates the transfer of the phthalimide anion from an aqueous or solid phase into an organic phase where it can react with an alkyl halide like 1-bromobutane (B133212). researchgate.nethielscher.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as catalysts for these reactions. researchgate.net Research in this area focuses on optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to improve yield and efficiency. researchgate.net The development of these PTC systems is crucial for the large-scale, environmentally conscious production of N-alkylated phthalimides. researchgate.net
Table 2: Typical Phase-Transfer Catalysis Conditions for N-Butylphthalimide Synthesis
| Reactants | Catalyst | Solvent System | Temperature | Reference |
|---|---|---|---|---|
| Phthalic anhydride, n-butylamine | Tetrabutylammonium chloride or Benzyl trimethyl ammonium chloride | Ethanol (B145695) or Water | 100°C - 160°C |
Pharmacological and Biological Research of N Sec Butylphthalimide and Its Analogues
Antifungal Activities of N-sec-Butylphthalimide and Related Derivatives
N-substituted phthalimides, including N-butylphthalimide (NBP), an isomer of this compound, have demonstrated notable antifungal properties against a range of pathogenic fungi. nih.gov Research has particularly focused on their efficacy against various Candida species, which are responsible for candidiasis, a common fungal infection in humans. researchgate.net These compounds represent a versatile pharmacological scaffold with significant antimicrobial activities. nih.gov
Inhibition of Biofilm Formation in Pathogenic Microorganisms
A significant aspect of the antifungal activity of N-substituted phthalimides is their ability to inhibit biofilm formation, a key virulence factor for many pathogenic microorganisms. Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, which makes them notoriously resistant to antimicrobial agents.
N-butylphthalimide (NBP) has been identified as a potent inhibitor of biofilm formation in both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.gov Studies have shown that NBP can dose-dependently inhibit biofilm formation at sub-inhibitory concentrations (10–50 µg/ml). nih.gov The minimum inhibitory concentration (MIC) of NBP against C. albicans has been reported to be 100 µg/ml. nih.gov
The anti-biofilm activity of NBP is not limited to fungal pathogens. It has also been shown to be effective against biofilm formation in various bacteria, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus. researchgate.net Furthermore, NBP can disrupt polymicrobial biofilms, such as those formed by S. epidermidis and C. albicans together. researchgate.net
| Compound | Microorganism | Activity | Effective Concentration | Reference |
|---|---|---|---|---|
| N-butylphthalimide (NBP) | Candida albicans (fluconazole-resistant & -sensitive) | Inhibition of Biofilm Formation | 10–50 µg/ml | nih.gov |
| N-butylphthalimide (NBP) | Candida parapsilosis | Inhibition of Biofilm Formation | 10–50 µg/ml | nih.gov |
| N-butylphthalimide (NBP) | Uropathogenic Escherichia coli | Inhibition of Biofilm Formation | Not Specified | researchgate.net |
| N-butylphthalimide (NBP) | Staphylococcus epidermidis | Inhibition of Biofilm Formation | Not Specified | researchgate.net |
| N-butylphthalimide (NBP) | Staphylococcus aureus | Inhibition of Biofilm Formation | Not Specified | researchgate.net |
| N-butylphthalide | Candida albicans | Inhibition of Biofilm Formation | 128–256 µg/ml (Sessile MIC) | nih.gov |
Anti-hyphal Properties and Virulence Factor Modulation
The transition from yeast to hyphal form is a critical virulence factor for Candida albicans, enabling tissue invasion and immune evasion. N-butylphthalimide has been shown to markedly inhibit this morphological transition in a dose-dependent manner. nih.gov This inhibition of hyphal formation disrupts a key pathogenic process of C. albicans. researchgate.net
In addition to inhibiting hyphal growth, NBP also affects other virulence factors. It has been observed to inhibit cell aggregation and alter the colony morphology of C. albicans. nih.gov Mechanistically, these effects are linked to the downregulation of crucial genes associated with hyphal formation and biofilm development. Gene expression analysis revealed that NBP treatment significantly downregulates the expression of ECE1, HWP1, and UME6, all of which are important hyphal- and biofilm-associated genes in C. albicans. nih.gov Another related compound, N-butylphthalide, also demonstrated the ability to inhibit hyphal growth, which is considered a potential antifungal mechanism. nih.gov
Structure-Activity Relationships in Antifungal Efficacy
The antifungal efficacy of N-substituted phthalimides is closely linked to their chemical structure, particularly the nature of the N-substituent. Studies comparing various N-substituted phthalimide (B116566) derivatives have revealed that the length and character of the alkyl chain play a crucial role in their activity. nih.gov
In a comparative study of six N-substituted phthalimides against Candida species, N-butylphthalimide (NBP) emerged as the most potent derivative. nih.gov This suggests that an appropriate alkyl chain length, such as a butyl group, enhances the antifungal efficiency of the phthalimide scaffold. nih.gov This observation aligns with findings that medium-chain fatty acids are more effective against C. albicans than those with shorter or longer chains, which may explain the superior activity of NBP compared to derivatives like N-methylphthalimide. nih.gov The conversion of a carboxylic acid to its amide derivative has also been noted as critical for enhanced antifungal activity in related compounds. chemrxiv.org The specific structure of the compound and the particular pathogen isolate are key determinants of the antifungal outcome. chemrxiv.org
Antibacterial Properties and Mechanisms
Phthalimide and its derivatives have been investigated for their antibacterial potential, with research indicating activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms underlying these antibacterial effects are multifaceted and involve interactions with fundamental cellular components and pathways.
DNA Binding Interactions
One of the proposed mechanisms for the antibacterial action of phthalimide derivatives is their interaction with bacterial DNA. researchgate.net Various spectroscopic and hydrodynamic studies have been employed to investigate the binding profile of these molecules with calf thymus DNA (Ct-DNA) as a model. nih.gov
Schiff base molecules derived from a phthalimide scaffold have been shown to bind to DNA. nih.gov Molecular docking studies further support these findings, suggesting that these compounds can recognize and bind within the minor groove of the DNA double helix. researchgate.net The interaction with DNA is a critical target for many antibacterial drugs, as it can disrupt DNA replication and transcription, leading to inhibition of bacterial growth. researchgate.net Naphthalimide-based Schiff base compounds have also been shown to interact with DNA via an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.gov
| Compound Class | Bacterial Strain | Activity | IC50 / MIC | Reference |
|---|---|---|---|---|
| Phthalimide Schiff Base (Molecule 3c) | Staphylococcus aureus | Antibacterial | IC50: 14.8 μg/mL | nih.gov |
| Phthalimide Schiff Base (Molecule 3a) | Escherichia coli | Antibacterial | IC50: 49.7 μg/mL | nih.gov |
| N-substituted tetrabromphthalimide (Compound 1) | Escherichia coli | Antibacterial | 100 μg/mL | researchgate.net |
| N-substituted tetrabromphthalimide (Compound 1) | Streptococcus mutans | Antibacterial | 150 μg/mL | researchgate.net |
| Naphthalimide Schiff Base (Compound 3c) | E. coli, S. aureus, K. pneumoniae, S. typhimurium | Antibacterial | MIC: 0.031-0.062 mg/mL | nih.gov |
Inhibition of Microbial Cell Replication Pathways
By interacting with DNA, phthalimide derivatives can interfere with essential cellular processes, including DNA replication. The inhibition of DNA replication is a potent mechanism for arresting bacterial growth. nih.gov When DNA replication is blocked, it can trigger a cascade of events, including the induction of the SOS response and filamentation of bacterial cells, which is an indication of interference with cell division. nih.govembopress.org
The proteins involved in bacterial DNA replication and cell division, which form complexes known as the replisome and the divisome respectively, are attractive targets for antimicrobial agents. mdpi.com While direct inhibition of specific replication enzymes by this compound has not been explicitly detailed, the observed DNA binding suggests a plausible mechanism for disrupting the progression of the replication fork. nih.govresearchgate.net Arresting the replication fork leads to genome instability and can prevent the proper segregation of chromosomes required before cell division can occur, ultimately inhibiting the proliferation of the bacterial population. nih.gov
Role as Pharmaceutical Intermediates and Precursors in Drug Synthesis
The phthalimide scaffold is a crucial building block in medicinal chemistry, primarily due to its use in the Gabriel synthesis of primary amines and its presence in a range of pharmacologically active molecules. N-substituted phthalimides, including this compound, serve as key intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The nature of the N-substituent can be critical in dictating the physicochemical and biological properties of the final compound.
Development of Targeted Enzyme Inhibitors
The phthalimide structure is a recognized pharmacophore in the design of various enzyme inhibitors. The planar nature of the phthalimide ring allows it to participate in interactions with the active sites of enzymes.
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors for a range of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. nih.gov For example, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant AChE inhibitory activity. nih.gov Other studies have focused on developing phthalimide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. semanticscholar.org
While specific studies detailing this compound as a targeted enzyme inhibitor are not prominent, the existing research on other N-alkyl-isoindoline-1,3-diones suggests that the N-substituent plays a role in the inhibitory potency and selectivity.
Other Biological Activities and Structure-Activity Relationship (SAR) Studies
The phthalimide class of compounds exhibits a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, analgesic, anticonvulsant, and antimicrobial effects. researchgate.net
Investigations into Modulatory Effects on Biological Pathways
Phthalimide derivatives have been shown to modulate various biological pathways. For instance, certain phthalimide analogues can suppress the production of nitric oxide (NO), a key mediator in inflammation, by down-regulating the expression of inducible nitric oxide synthase (iNOS). elsevierpure.com Some derivatives also modulate signaling pathways involving Toll-like receptors (TLRs) and the transcription factor NF-κB, which are central to the inflammatory response. elsevierpure.comnih.gov Research on N-hydroxyphthalimide has demonstrated its ability to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation, suggesting potential applications in cancer therapy. nih.gov
Design of Phthalimide Analogs for Enhanced Bioactivity
The design of novel phthalimide analogues aims to optimize their therapeutic properties by modifying their structure. Structure-activity relationship (SAR) studies are crucial in this process. For phthalimide derivatives, the nature of the N-substituent is a key area of modification. SAR studies have shown that factors such as the bulkiness and lipophilicity of the N-substituted alkyl or aryl chain can significantly influence biological activity. elsevierpure.com For example, in a study of phthalimide analogues for anti-inflammatory activity, the bulkiness of the N-substituted alkyl chain was found to be associated with the compound's biological effect. elsevierpure.com
Table 2: Structure-Activity Relationship (SAR) Observations for Phthalimide Derivatives
| Structural Modification | Impact on Biological Activity | Example Target | Reference |
| N-Substituent Bulkiness | Can influence inhibitory potency. | Anti-inflammatory activity | elsevierpure.com |
| Substitution on Phenyl Ring | Affects hypolipidemic activity; electron-withdrawing groups can increase potency. | Hypolipidemic agents | |
| Linker Length in N-Alkyl Chains | Can alter inhibitory activity against enzymes like AChE and BuChE. | Cholinesterase inhibition | nih.gov |
| Addition of Specific Pharmacophores | Hybrid molecules with other bioactive moieties can enhance specific activities. | Anti-Alzheimer's agents | nih.gov |
Evaluation of Anti-inflammatory and Immunomodulatory Potential within the Phthalimide Class
The anti-inflammatory and immunomodulatory properties of phthalimides are well-documented, with thalidomide (B1683933) being a primary example. The phthalimide moiety is considered a key structural feature for these effects. Research has shown that various phthalimide derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov
Environmental Research and Degradation Pathways of Phthalimide Compounds
Biotransformation and Microbial Degradation Studies of Anthropogenic Chemicals
The biotransformation of phthalimide (B116566) compounds is a key process in their environmental degradation. The liver is a primary organ involved in the biotransformation and detoxification of these derivatives. scielo.br
Microbial degradation is a crucial pathway for the removal of phthalimides from the environment. The parent compound, phthalimide, is considered to be readily biodegradable, with studies showing a 92% degradation rate over 14 days. oecd.org In tests using activated sludge, degradation rates of 63-88% have been observed within 24 hours. oecd.org
Specific bacterial strains have been identified that can metabolize phthalimide-containing compounds. For instance, Bacillus circulans has been shown to utilize the fungicide captan (B1668291), which contains a phthalimide group, as its sole source of carbon and energy. acs.org The degradation pathway involves the initial hydrolysis of captan to cis-1,2,3,6-tetrahydrophthalimide, which is then further broken down into o-phthalic acid. acs.org The potential for microbial degradation of phthalic acid, a common breakdown product, is widespread among sewage organisms. oecd.org Research into phthalic acid esters (PAEs), which are structurally related to phthalimides, has identified over 80 PAE-degrading bacterial strains from 36 different genera, including Pseudomonas, Rhodococcus, and Bacillus. scielo.brnih.gov This suggests that a diverse range of microorganisms possesses the enzymatic machinery to break down the phthalate (B1215562) structure. nih.gov
The substituent group on the nitrogen atom of the phthalimide ring plays a significant role in the molecule's properties and interactions, including its biotransformation. tandfonline.com For N-sec-Butylphthalimide, the butyl group influences its physical properties, such as solubility, which can in turn affect its bioavailability and susceptibility to microbial attack. science.govscience.gov
Abiotic Degradation Mechanisms
Abiotic processes, particularly hydrolysis and photolysis, are significant degradation pathways for phthalimide compounds in the environment.
Hydrolysis: The phthalimide structure is susceptible to hydrolysis, breaking the imide ring to form phthalamic acid as an intermediate, which then further hydrolyzes to phthalic acid and ammonia. oecd.org The rate of this reaction is highly dependent on pH. oecd.org In acidic conditions (pH 4), the hydrolysis half-life of phthalimide is approximately 115 days. oecd.org This decreases significantly to 57 hours at a neutral pH of 7, and it is very rapid, at 1.1 hours, in basic conditions (pH 9). oecd.org This indicates that in alkaline soils or waters, this compound would be expected to hydrolyze relatively quickly.
Photodegradation: Phthalimides can also be degraded by light. In the atmosphere, phthalimide is broken down by photochemically produced hydroxyl radicals, with a calculated half-life of about 2.6 days. oecd.org The removal of phthalimide from rainwater and soil is also influenced by light. oecd.org Photocyclization reactions are known to occur with N-substituted phthalimides, where irradiation can lead to the formation of new heterocyclic systems. koreascience.kr This process often involves an intramolecular single electron transfer (SET) from a part of the N-substituent to the excited phthalimide group. koreascience.krresearchgate.net For this compound, such photochemical reactions could represent a significant transformation pathway in sunlit surface waters and on soil surfaces.
Thermal Decomposition: While less common as a primary environmental pathway, the thermal decomposition of phthalimide compounds has been studied. nih.govosti.gov Under thermal stress, such as in fires, phthalimides can decompose to produce several toxic nitrogen-containing gases, including hydrogen cyanide and isocyanic acid, as well as other volatile organic compounds. nih.govosti.gov
Factors Influencing Environmental Persistence and Transformation
Several environmental and chemical factors can influence how long this compound and related compounds persist in the environment and the pathways by which they are transformed.
pH: As demonstrated by hydrolysis studies, the pH of the surrounding medium (water or soil) is a critical factor. oecd.org The significantly faster degradation under neutral to basic conditions means that persistence will be lower in alkaline environments. oecd.org
Light Exposure: The presence and intensity of sunlight will directly affect the rate of photodegradation, both in the atmosphere and at the surface of water and soil. oecd.org
Chemical Structure: The nature of the N-substituent group is crucial. The length and structure of the alkyl chain, such as the sec-butyl group in this compound, affects physical properties like water solubility and lipophilicity. science.gov For example, N-butylphthalimide has a greater solubility than methyl-substituted phthalimide, which can enhance its mobility and bioavailability for degradation processes. science.govscience.gov
Microbial Community and Nutrients: The presence of adapted microbial populations is essential for biodegradation. nih.gov The efficiency of these microbes can be limited by other factors, such as the availability of essential nutrients like nitrogen and phosphorus. frontiersin.org Soil structure and moisture content can also play a role by controlling the diffusion of nutrients to microbial hotspots where degradation occurs. frontiersin.org
Engineered Approaches for Enhanced Degradation of Pollutants
Given the presence of phthalimide-based compounds in the environment, research has explored various engineered methods to enhance their degradation.
Bioremediation and Bioaugmentation: A promising approach for cleaning up contaminated sites involves using microorganisms. nih.gov This can involve biostimulation, where the growth of indigenous degrading microbes is encouraged by adding nutrients, or bioaugmentation, where specific, highly effective microbial strains or consortia are introduced to the contaminated environment. nih.govnih.gov The extensive list of bacteria capable of degrading PAEs suggests that similar strategies could be developed for this compound. nih.gov
Constructed Wetlands: These systems utilize the natural processes of plants, soil, and their associated microbial communities to treat contaminated water. nih.gov They have proven effective for degrading various organic compounds and could potentially be applied to water contaminated with phthalimide derivatives. nih.gov
Advanced Oxidation Processes (AOPs): Photochemical processes, like those involving photocatalysis, can be engineered to break down persistent organic pollutants. researchgate.net Phthalimide derivatives themselves have been studied for their photochemical reactivity, suggesting that light-based technologies could be harnessed for their degradation. researchgate.net
Electrochemical Degradation: Research has shown that electrochemical methods can be used to degrade certain complex molecules. For instance, polymers containing N-(acryloxy)phthalimide units have been successfully degraded through electrochemical decarboxylation, which breaks down the polymer chain. researchgate.net This points to the potential of electrochemical technologies for treating waste streams containing specific phthalimide derivatives.
Q & A
Q. How can researchers systematically review literature on N-sec-Butylphthalimide’s applications?
- Methodological Answer : Use SciFinder or Reaxys to retrieve patents and journal articles (keywords: N-sec-Butylphthalimide, synthesis, derivatives). Filter by publication date (last 10 years) and document search strings for transparency. Create a citation network (e.g., VOSviewer) to identify knowledge gaps and high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
